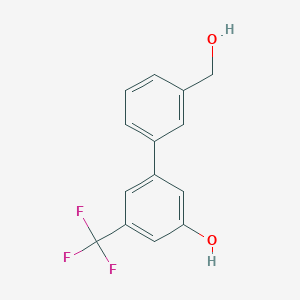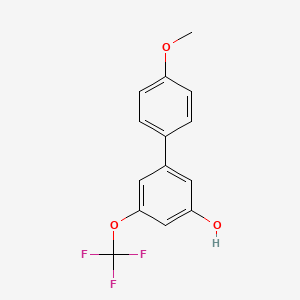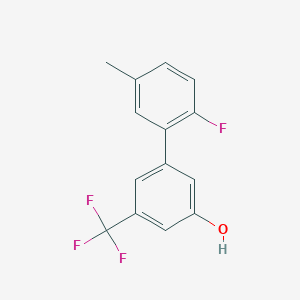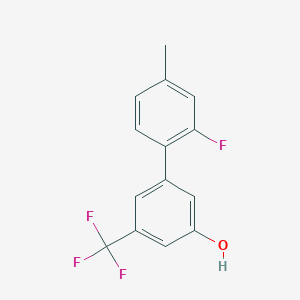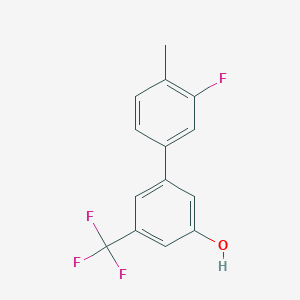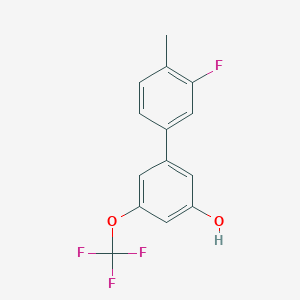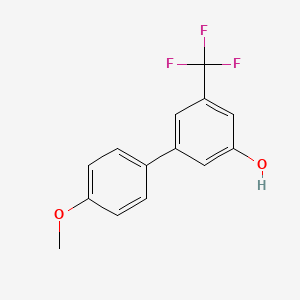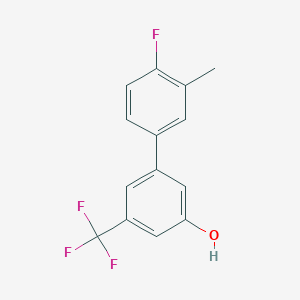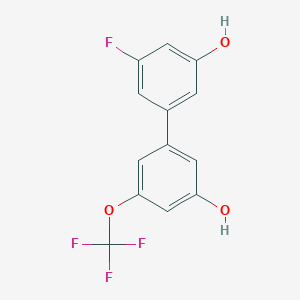
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol, 95%
Descripción general
Descripción
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol, 95% (5-F-2-MPTFM-95) is a compound that has been used in scientific research for a variety of applications. It is a fluorinated phenol that has been shown to possess unique properties that make it useful for a variety of research applications.
Aplicaciones Científicas De Investigación
5-F-2-MPTFM-95 has been used in a variety of scientific research applications, including as a model compound for studying the effects of fluorinated phenols on enzyme activity and for studying the effects of fluorinated phenols on cell signaling pathways. Additionally, 5-F-2-MPTFM-95 has been used as a model compound in studies of the effects of fluorinated phenols on the environment, as well as in studies of the effects of fluorinated phenols on human health.
Mecanismo De Acción
The mechanism of action of 5-F-2-MPTFM-95 is not fully understood, but it is thought to be due to its ability to interact with a variety of proteins and enzymes. It has been shown to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 5-F-2-MPTFM-95 has been shown to interact with a variety of other proteins, including G-protein coupled receptors, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-2-MPTFM-95 are not fully understood, but it has been shown to interact with a variety of proteins and enzymes, as discussed above. Additionally, 5-F-2-MPTFM-95 has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 5-F-2-MPTFM-95 has been shown to interact with a variety of other proteins, including G-protein coupled receptors, which are involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-F-2-MPTFM-95 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound, which makes it suitable for use in a variety of experiments. Additionally, it has been shown to interact with a variety of proteins and enzymes, making it useful for studying the effects of fluorinated phenols on various biological systems. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it is a relatively toxic compound, so it should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 5-F-2-MPTFM-95 in scientific research. For example, it could be used to study the effects of fluorinated phenols on the environment, as well as the effects of fluorinated phenols on human health. Additionally, it could be used to study the effects of fluorinated phenols on enzyme activity, as well as the effects of fluorinated phenols on cell signaling pathways. Additionally, it could be used to study the effects of fluorinated phenols on drug metabolism and drug-drug interactions. Finally, it could be used to study the effects of fluorinated phenols on the development and progression of various diseases.
Métodos De Síntesis
5-F-2-MPTFM-95 can be synthesized from a variety of starting materials, including 5-fluoro-2-methylphenol, trifluoromethanesulfonic acid, and a base such as sodium hydroxide or potassium hydroxide. In a typical synthesis, the 5-fluoro-2-methylphenol is dissolved in an aqueous solution of trifluoromethanesulfonic acid and a base is added. The reaction is allowed to proceed at room temperature for several hours, and the product is isolated by filtration and washed with water. The product is then recrystallized from a suitable solvent to obtain a 95% pure sample of 5-F-2-MPTFM-95.
Propiedades
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-2-3-11(15)7-13(8)9-4-10(14(16,17)18)6-12(19)5-9/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCOTFROTZLFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686558 | |
| Record name | 5'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261978-11-3 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5′-fluoro-2′-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261978-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



